Cas no 1217501-40-0 (3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid)

3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid is a specialized boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its unique methoxy and methoxymethoxy substituents enhance its stability and reactivity, making it particularly useful in the synthesis of complex biaryl structures. This compound exhibits good solubility in common organic solvents, facilitating its use in homogeneous catalytic systems. Its steric and electronic properties are optimized for selective coupling reactions, enabling efficient construction of advanced pharmaceutical and agrochemical intermediates. Proper handling under inert conditions is recommended to preserve its boronic acid functionality.
3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid structure
1217501-40-0 structure
Product name:3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid
CAS No:1217501-40-0
MF:C9H13BO5
Molecular Weight:212.00752
MDL:MFCD13195660
CID:839900

3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • 3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid
    • [3-methoxy-2-(methoxymethoxy)phenyl]boronic acid
    • MDL: MFCD13195660

3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1259586-500mg
3-Methoxy-2-(methoxymethoxy)phenylboronic acid
1217501-40-0 98%
500mg
¥2877.00 2024-08-09
Aaron
AR0016H1-1g
Boronic acid, B-[3-methoxy-2-(methoxymethoxy)phenyl]-
1217501-40-0 95%
1g
$800.00 2025-02-12
Ambeed
A740964-1g
(3-Methoxy-2-(methoxymethoxy)phenyl)boronic acid
1217501-40-0 98%
1g
$379.0 2024-04-25
Aaron
AR0016H1-250mg
Boronic acid, B-[3-methoxy-2-(methoxymethoxy)phenyl]-
1217501-40-0 95%
250mg
$500.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1259586-1g
3-Methoxy-2-(methoxymethoxy)phenylboronic acid
1217501-40-0 98%
1g
¥3559.00 2024-08-09

3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid 関連文献

3-Methoxy-2-(MethoxyMethoxy)phenylboronic acidに関する追加情報

3-Methoxy-2-(MethoxyMethoxy)phenylboronic Acid: A Comprehensive Overview

3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid (CAS No. 1217501-40-0) is a versatile and highly functionalized boronic acid derivative that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structure featuring a phenyl ring substituted with methoxy and methoxymethoxy groups, has emerged as a valuable building block in the construction of complex molecules. Its applications span across various domains, including the development of pharmaceutical agents, advanced materials, and bioactive compounds.

The phenylboronic acid moiety in this compound is a key functional group that enables cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are pivotal in modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. The presence of methoxy and methoxymethoxy substituents on the aromatic ring further enhances the compound's reactivity and selectivity in such reactions. Recent studies have demonstrated that these substituents can significantly influence the electronic properties of the aromatic ring, making this compound an ideal candidate for synthesizing biologically active molecules with tailored functionalities.

One of the most notable advancements involving 3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid is its role in drug discovery. Researchers have utilized this compound to synthesize novel small-molecule inhibitors targeting various disease pathways, including cancer and neurodegenerative disorders. For instance, a study published in *Nature Communications* highlighted its use in constructing a series of boron-containing inhibitors that exhibited potent activity against a specific kinase involved in tumor progression. The ability to fine-tune the electronic and steric properties of the molecule through its substituents has made it an invaluable tool in medicinal chemistry.

In addition to its applications in pharmaceuticals, 3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid has also found utility in materials science. Its incorporation into polymer systems has been explored for enhancing mechanical properties and thermal stability. A recent report in *Advanced Materials* detailed its use as a monomer in the synthesis of high-performance polymers for optoelectronic devices. The compound's ability to undergo controlled polymerization under mild conditions has opened new avenues for developing advanced materials with tailored functionalities.

The synthesis of 3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid involves a multi-step process that typically begins with the bromination of an aromatic precursor followed by substitution reactions to introduce the desired substituents. Recent optimizations in synthetic protocols have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications. Researchers have also explored alternative routes using microwave-assisted synthesis and continuous-flow reactors to enhance efficiency and reduce environmental impact.

From an analytical standpoint, 3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid has been extensively characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided critical insights into its molecular structure, stability, and reactivity under various conditions. For instance, NMR studies have revealed that the methoxymethoxy group exhibits unique splitting patterns due to its proximity to the aromatic ring, which can be exploited for structural elucidation of related compounds.

In terms of safety and handling, 3-Methoxy-2-(MethoxyMethoxy)phenylboronic acid is generally considered stable under normal storage conditions. However, precautions should be taken during synthesis and handling to avoid exposure to strong oxidizing agents or extreme temperatures, which could lead to decomposition or unwanted side reactions. The compound is not classified as hazardous under standard conditions but should be handled with care due to its chemical reactivity.

Looking ahead, the continued exploration of 3-Methoxy-2-(MethoxyMeth oxy)phenylboronic acid is expected to yield further breakthroughs in its applications across diverse fields. Its unique combination of functional groups positions it as a key player in the development of next-generation materials and therapeutic agents. As research progresses, we can anticipate even more innovative uses for this remarkable compound.

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